4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide
Overview
Description
4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is an organic compound with a complex structure, featuring both sulfonyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide typically involves multiple steps:
Formation of the sulfonyl amine: This step involves the reaction of aniline with methyl phenyl sulfone under acidic conditions to form methyl(phenylsulfonyl)amine.
Coupling with benzoyl chloride: The methyl(phenylsulfonyl)amine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Introduction of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl and sulfanyl groups with biological molecules.
Mechanism of Action
The mechanism by which 4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[methyl(phenylsulfonyl)amino]benzamide
- 4-[methyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Uniqueness
4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(3-methylsulfanylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-23(28(25,26)20-9-4-3-5-10-20)18-13-11-16(12-14-18)21(24)22-17-7-6-8-19(15-17)27-2/h3-15H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSLYHCAWDIHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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